![molecular formula C13H11F2N3 B2834315 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine CAS No. 2415554-52-6](/img/structure/B2834315.png)
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukins, interferons, and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Mécanisme D'action
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine selectively inhibits JAK3 by binding to its catalytic domain, thereby preventing the phosphorylation of downstream signaling molecules and the activation of cytokine receptors. This leads to the suppression of cytokine-mediated immune responses and the reduction of inflammation.
Biochemical and Physiological Effects:
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine has been shown to effectively reduce inflammation and suppress the immune response by inhibiting JAK3-mediated cytokine signaling. The drug has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ), while increasing the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine has also been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine in lab experiments include its potent and selective inhibition of JAK3, its ability to effectively reduce inflammation and suppress the immune response, and its potential therapeutic applications in various autoimmune and inflammatory diseases. However, the limitations of using 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine in lab experiments include its high cost, its potential toxicity, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine. One direction is to investigate its potential therapeutic applications in other autoimmune and inflammatory diseases, such as lupus, type 1 diabetes, and asthma. Another direction is to explore its combination therapy with other immunomodulatory drugs, such as tumor necrosis factor-alpha (TNF-α) inhibitors and interleukin-6 (IL-6) inhibitors. Additionally, the development of novel JAK3 inhibitors with improved pharmacokinetic and pharmacodynamic properties is another area of future research.
Méthodes De Synthèse
The synthesis of 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine involves several steps, starting from the reaction of 4-fluoroaniline with ethyl 2-cyano-3,3-dimethylacrylate to yield ethyl 2-(4-fluorophenylamino)-3-cyano-3,3-dimethylacrylate. This intermediate is then reacted with cyclopropylamine and trifluoroacetic acid to obtain 6-cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine, the final product.
Applications De Recherche Scientifique
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The drug has been shown to effectively reduce inflammation and suppress the immune response by inhibiting JAK3-mediated cytokine signaling.
Propriétés
IUPAC Name |
6-cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3/c14-9-3-5-10(6-4-9)18-13-11(15)12(8-1-2-8)16-7-17-13/h3-8H,1-2H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMIYBNKMZXWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.